molecular formula C10H13N3S B1481533 (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2092516-77-1

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1481533
CAS No.: 2092516-77-1
M. Wt: 207.3 g/mol
InChI Key: XRGUVMOCEWVHIZ-UHFFFAOYSA-N
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Description

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (CAS 2092516-77-1) is a high-purity chemical building block supplied for research applications. This compound features a molecular formula of C10H13N3S and a molecular weight of 207.30 . It is part of a class of pyrazolyl-thiophene derivatives that are of significant interest in medicinal chemistry due to their demonstrated biological activities. Recent scientific literature highlights that hybrid molecules combining pyrazole and thiophene scaffolds, like this one, show promising multifunctional therapeutic potential . Specifically, such derivatives have been synthesized and evaluated for their notable antimicrobial activities against a panel of bacterial strains, including Escherichia coli , Bacillus subtilis , and Staphylococcus aureus , as well as antifungal activities . Furthermore, these compounds have exhibited significant antioxidant properties in radical scavenging assays . The presence of both the pyrazole and thiophene heterocycles makes this compound a valuable scaffold for the development of novel bioactive molecules in drug discovery research . The product is accompanied by analytical data for confirmation of identity and purity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for specific lot information.

Properties

IUPAC Name

(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-13-9(6-11)5-10(12-13)8-3-4-14-7-8/h3-5,7H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGUVMOCEWVHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CSC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a novel organic molecule belonging to the pyrazole class, characterized by its unique structural features, including an ethyl group and a thiophene moiety. This structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and related fields. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of This compound can be summarized as follows:

FeatureDescription
Pyrazole Ring A five-membered ring containing two nitrogen atoms, known for various biological activities.
Ethyl Group Enhances lipophilicity and may influence the compound's interaction with biological targets.
Thiophene Moiety A five-membered ring containing sulfur, which can enhance electronic properties and biological activity.

This combination of structural elements potentially imparts unique electronic and steric properties that may contribute to its biological efficacy.

Biological Activities

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various pathogens. For instance, derivatives of pyrazoles have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus .
  • Anticancer Properties : The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies have shown that certain pyrazole compounds can reduce the viability of cancer cells significantly, such as A549 lung adenocarcinoma cells .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .

The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. The presence of functional groups allows for potential interactions that could lead to inhibition or activation of these targets.

Antimicrobial Efficacy

In another investigation, compounds with thiophene substitutions exhibited promising antimicrobial activity against resistant bacterial strains. This highlights the potential for This compound to serve as a scaffold for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a) Alkyl Group Modifications
  • The molecular weight (247.36 g/mol) is higher than the ethyl analog (C10H13N3S; MW 223.30 g/mol), which may affect solubility .
  • This compound (MW 169.22 g/mol) is smaller and more polar than the target molecule .
b) Heterocyclic Ring Modifications
  • (1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine ():
    The thiophen-2-yl substituent (vs. thiophen-3-yl) changes the orientation of the sulfur atom relative to the pyrazole core. This positional isomerism could impact interactions with aromatic residues in enzyme binding pockets .

  • 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine ():
    A methyl group at the 3-position and a thiophen-2-yl-ethyl chain at the 1-position introduce both steric and electronic differences. The extended alkyl chain may improve membrane permeability but reduce aqueous solubility .

Key Observations :

  • Yields for pyrazole derivatives vary significantly (52–74%) depending on substituent complexity .
  • The target compound’s synthesis likely requires optimized coupling conditions due to the thiophen-3-yl group’s steric demands.

Physicochemical and Spectroscopic Properties

Compound NMR Shifts (δ, ppm) HRMS [M+H]<sup>+</sup> Notes
Target Compound Not reported - Predicted MW: 223.30
N-Benzyl-1-(4-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)phenyl)methanamine <sup>13</sup>C NMR: δ 158.76 (aromatic C), 59.07 (CH2NH) 430.2147 (obs) High purity (≥95%)
(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine Not reported 169.22 (MW) Solubility issues noted in similar analogs

Key Observations :

  • Methanamine-containing analogs show distinct <sup>13</sup>C NMR signals for the CH2NH group (~δ 50–60 ppm) .
  • Thiophene substitution induces downfield shifts in aromatic regions due to electron-rich sulfur .

Preparation Methods

Cyclization to Form the Pyrazole Core

The pyrazole ring is commonly formed by the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For the target compound, the synthesis likely begins with:

  • Reacting an appropriate hydrazine (e.g., ethylhydrazine) with a thiophene-containing aldehyde or β-diketone.
  • This reaction leads to cyclization forming the 1H-pyrazole ring substituted at the 3-position with the thiophene ring and at the 1-position with an ethyl group.

The cyclization step may be catalyzed or facilitated under acidic or neutral conditions, depending on the substrate's reactivity.

Introduction of the Methanamine Group

The methanamine substituent at the 5-position of the pyrazole ring can be introduced via:

  • Nucleophilic substitution on a suitable leaving group precursor at the 5-position.
  • Alternatively, reduction of a nitrile or imine intermediate at this position to the corresponding amine.
  • Reductive amination strategies may also be employed, where an aldehyde or ketone intermediate reacts with ammonia or an amine source in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride.

Cross-Coupling and Functional Group Transformations

In cases where the thiophene ring is introduced post-pyrazole formation, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be used to attach the thiophene moiety at the 3-position of the pyrazole ring. Such reactions require:

  • A halogenated pyrazole intermediate.
  • Thiophene boronic acid or stannane derivatives.
  • Catalysts such as Pd(PPh3)4 under inert atmosphere and controlled temperature conditions.

Purification and Characterization

The product is typically purified by silica gel column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures). Characterization includes:

  • Melting point determination.
  • Thin-layer chromatography (TLC) for purity.
  • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).
  • Infrared (IR) spectroscopy.
  • Mass spectrometry (MS).
  • Elemental analysis.

Summary Table of Preparation Steps and Conditions

Step No. Reaction Type Starting Materials/Intermediates Reagents/Catalysts Conditions Notes
1 Pyrazole ring cyclization Ethylhydrazine + thiophene-containing aldehyde Acidic or neutral catalyst Reflux or room temperature Forms 1-ethyl-3-(thiophen-3-yl)pyrazole core
2 Introduction of methanamine Pyrazole intermediate with leaving group at C-5 Ammonia or amine source + reducing agent (e.g., NaBH4) Mild heating or room temperature Reductive amination or substitution
3 Cross-coupling (if needed) Halogenated pyrazole + thiophene boronic acid Pd(PPh3)4, base (Na2CO3), water 80°C, inert atmosphere For thiophene ring attachment post-pyrazole formation
4 Purification Crude product Silica gel chromatography Solvent system (e.g., EtOAc/hexane) Ensures product purity and isolation

Q & A

Basic Synthesis: What are the common synthetic routes for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine?

Answer:
The synthesis typically involves multi-step protocols:

  • Pyrazole Ring Formation : Reacting 1,3-diketones with hydrazine derivatives under acidic/basic conditions to form the pyrazole core .
  • Substituent Introduction : Thiophen-3-yl groups are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Ethyl and methanamine groups are added through alkylation or reductive amination .
  • Purification : Chromatography (silica gel or HPLC) is critical for isolating high-purity products .

Advanced Synthesis: How can synthetic routes be optimized for substituent effects on the pyrazole ring?

Answer:
Optimization strategies include:

  • Reagent Selection : Using n-BuLi for regioselective alkylation or fluorinated reagents to enhance electronic effects .
  • Temperature Control : Low temperatures (−78°C) minimize side reactions during lithiation steps .
  • Catalyst Screening : Palladium/copper systems improve coupling efficiency for thiophene incorporation .
  • Yield Enhancement : Continuous flow reactors reduce reaction times and improve scalability .

Basic Characterization: What analytical techniques validate the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 279.36 g/mol for analogs) .
  • FTIR : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}) .
  • HPLC : Assesses purity (>95% is typical for research-grade material) .

Advanced Characterization: How is X-ray crystallography applied to resolve structural ambiguities?

Answer:

  • Single-Crystal Growth : Slow evaporation from ethanol/dichloromethane mixtures produces diffraction-quality crystals.
  • SHELX Refinement : The SHELXL program refines atomic positions and thermal parameters, resolving disorder in thiophene or ethyl groups .
  • Electron Density Maps : Highlight π-π stacking between pyrazole and thiophene rings, critical for understanding solid-state interactions .

Basic Biological Activity: What known biological targets interact with this compound?

Answer:
Pyrazole-thiophene hybrids exhibit:

  • Enzyme Inhibition : α-Synuclein aggregation (neurodegenerative targets) .
  • Receptor Binding : Serotonin or dopamine receptors due to amine group flexibility .
  • Anticancer Activity : Apoptosis induction in cell lines (IC50_{50} values ~10–50 µM) .

Advanced Biological Studies: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Substituent Variation : Replacing ethyl with cyclopropylmethyl enhances blood-brain barrier penetration .
  • Thiophene Modifications : Fluorination at thiophene positions improves metabolic stability .
  • Computational Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., kinases) .

Data Contradictions: How to resolve discrepancies in reported bioactivity data?

Answer:

  • Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature) .
  • Target Validation : Use knockout cell lines or competitive binding assays to confirm specificity .
  • Meta-Analysis : Compare datasets across analogs (e.g., thiophene vs. furan derivatives) to identify trends .

Chemical Reactivity: What reactions enable functionalization of the methanamine group?

Answer:

  • Acylation : React with acetyl chloride to form amides .
  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imines .
  • Reductive Amination : Introduce bulky substituents using NaBH3_3CN or H2_2/Pd-C .

Computational Modeling: Which methods predict electronic properties and binding modes?

Answer:

  • DFT Calculations : Gaussian09 optimizes geometry and calculates HOMO/LUMO energies .
  • Molecular Dynamics (MD) : GROMACS simulates solvent interactions and conformational flexibility .
  • Pharmacophore Mapping : MOE identifies critical hydrogen-bonding motifs for target engagement .

Stability and Storage: What conditions prevent degradation of this compound?

Answer:

  • Temperature : Store at −20°C under inert gas (N2_2 or Ar) to prevent oxidation .
  • Light Sensitivity : Amber vials minimize photodegradation of thiophene moieties .
  • pH Stability : Avoid strong acids/bases; neutral buffers (PBS) are recommended for solutions .

Toxicity and Safety: What preliminary assays assess biocompatibility?

Answer:

  • In Vitro Cytotoxicity : MTT assays in HEK293 or HepG2 cells (LC50_{50} > 100 µM is desirable) .
  • Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
  • hERG Binding : Patch-clamp assays predict cardiac toxicity risks .

Structural Analogs: How do substituents influence physicochemical properties?

Answer:

Analog Modification Impact
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine CF3_3 group↑ Lipophilicity, ↓ solubility
(1-Isopropyl-3-thiophen-3-yl) derivative Branched alkyl↑ Metabolic stability
Fluorinated thiophene F substitution↑ Binding affinity to kinases

Solubility and Formulation: What strategies improve aqueous solubility?

Answer:

  • Co-Solvents : Use DMSO/PEG400 mixtures for in vitro assays .
  • Salt Formation : Hydrochloride salts enhance solubility (e.g., 97% purity in Thermo Scientific products) .
  • Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability for in vivo studies .

Target Identification: Which experimental methods confirm biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD_D values) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
  • CRISPR-Cas9 Knockout : Validates target necessity in phenotypic assays .

Degradation Pathways: How to study hydrolytic or oxidative degradation?

Answer:

  • Forced Degradation : Expose to 0.1M HCl/NaOH or H2_2O2_2 at 40°C, monitor via LC-MS .
  • Stability-Indicating Assays : HPLC methods resolve degradation products .
  • Mass Fragmentation : MS/MS identifies breakdown products (e.g., thiophene ring cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

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